molecular formula C5H5N5 B6178410 imidazo[1,2-a][1,3,5]triazin-2-amine CAS No. 2567502-39-8

imidazo[1,2-a][1,3,5]triazin-2-amine

Cat. No.: B6178410
CAS No.: 2567502-39-8
M. Wt: 135.1
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Description

Imidazo[1,2-a][1,3,5]triazin-2-amine ( 2567502-39-8) is a versatile fused heterocyclic compound of significant interest in modern organic and medicinal chemistry research. This chemical scaffold serves as a valuable synthetic intermediate for the design and development of novel pharmacologically active molecules. The imidazo[1,2-a][1,3,5]triazine core is recognized as an important structural motif in many chemotherapeutic agents due to its interesting pharmacological properties . Recent scientific literature highlights its utility in diversity-oriented synthesis, particularly through annulation reactions with ketones to create more complex, functionalized derivatives for screening and further study . With a molecular formula of C5H5N5 and a molecular weight of 135.13 g/mol , this building block enables researchers to explore new chemical space in the search for bioactive compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2567502-39-8

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The iodine-mediated annulation of 2-aminotriazines with ketones represents a robust method for constructing imidazo[1,2-a]triazin-2-amine derivatives. Optimized conditions involve heating a mixture of 2-aminotriazine (0.5 mmol), ketone (0.5 mmol), iodine (2.0 equiv), and NaHCO₃ (1.0 equiv) in PhCl at 130°C for 10 hours. The reaction proceeds via sequential iodination and cyclization, where iodine acts as both an oxidizing agent and a Lewis acid to facilitate C–N bond formation.

Key advantages include compatibility with diverse ketones, such as electron-rich acetophenones, propiophenones, and heterocyclic ketones. For example, reacting 2-(dimethylamino)-triazine with acetophenone yields N,N-dimethyl-7-phenylimidazo[1,2-a]triazin-2-amine (3a) in 82% yield. Gram-scale synthesis under identical conditions confirms practical applicability, with 3a isolated in 68% yield (1.3 g).

Substrate Scope and Limitations

The method accommodates aryl, alkyl, and heteroaryl ketones (Table 1). Electron-withdrawing substituents on acetophenones (e.g., -F, -Cl) slightly reduce yields due to decreased nucleophilicity, while electron-donating groups (e.g., -OMe) enhance reactivity. Aliphatic ketones, however, exhibit lower efficiency, likely due to steric hindrance during cyclization.

Table 1: Selected Examples of Iodine-Mediated Annulation Products

EntryKetoneProductYield (%)
1AcetophenoneN,N-Dimethyl-7-phenyl derivative (3a)82
24-Fluoroacetophenone7-(4-Fluorophenyl) analog75
3Propiophenone7-Ethyl-substituted derivative68

Copper-Catalyzed Oxidative Coupling for α-Ketoamide Intermediates

Dual-Functional Catalysis with CuCl/I₂

A complementary approach employs CuCl (20 mol%) and iodine (2.0 equiv) in DMSO at 120°C under nitrogen, selectively yielding N-(triazin-2-yl) α-ketoamides, which are precursors to imidazo[1,2-a]triazin-2-amine derivatives. The reaction involves oxidative cleavage of the ketone’s α-C–H bond, followed by amidation with 2-aminotriazine. For instance, acetophenone reacts with 2-(morpholino)-[1,triazine to form the corresponding α-ketoamide in 90% yield, which subsequently cyclizes under basic conditions.

Solvent and Temperature Optimization

DMSO is critical for stabilizing reactive intermediates, as alternatives like toluene or DMF result in <20% yields. Elevated temperatures (120–130°C) are essential for achieving full conversion, while lower temperatures (100°C) halt the reaction at the α-ketoamide stage.

Comparative Analysis of Methodologies

Efficiency and Scalability

The iodine-mediated annulation offers superior scalability, with gram-scale reactions maintaining >65% yields. In contrast, the copper-catalyzed method, while high-yielding, requires stringent oxygen-free conditions and specialized solvents (DMSO), complicating large-scale synthesis.

Functional Group Tolerance

Both methods tolerate halogen substituents, but the iodine-mediated route accommodates bulkier substrates (e.g., naphthyl ketones) more effectively. The copper system excels in synthesizing derivatives with electron-deficient aryl groups, leveraging DMSO’s polarity to stabilize charged intermediates.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Copper-Catalyzed Reactions

Under oxidative conditions, ketones undergo divergent pathways: (1) α-C–H oxidation to α-ketoamides or (2) C–C bond cleavage to aryl amides. Radical scavengers like TEMPO suppress amide formation, suggesting a radical intermediate in the cleavage pathway.

Role of Base in Iodine-Mediated Cyclization

NaHCO₃ neutralizes HI generated during iodination, preventing side reactions and enhancing cyclization efficiency. Omitting the base reduces yields by 30–40%, underscoring its role in maintaining reaction stoichiometry .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a][1,3,5]triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Imidazo[1,2-a][1,3,5]triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo[1,2-a][1,3,5]triazin-2-amine involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Replaces the imidazole ring with pyrazole. The nitrogen arrangement alters electron density and hydrogen-bonding capacity.
  • Activity : Used in TTK (tyrosine kinase) inhibitors. Liu et al. demonstrated that switching from pyrazolo[1,5-a][1,3,5]triazines to imidazo analogs improved pharmacokinetic (PK) profiles due to enhanced solubility and reduced metabolic instability .
  • Synthesis : Similar multicomponent reactions (MCRs) but require pyrazole precursors .

1,2,4-Triazolo[1,5-a][1,3,5]triazines

  • Structure : Incorporates a 1,2,4-triazole ring fused to triazine. This system is planar (r.m.s. deviation: 0.0215 Å), favoring π-stacking interactions .
  • Activity : Exhibits weak HCV IRES subdomain IIa binding (EC50 ≥ 1 mM), comparable to imidazo[1,2-a][1,3,5]triazin-2-amine derivatives .
  • Synthesis: Relies on intramolecular cyclization of substituted 2-amino-1,3,5-triazines .

Benzo-Fused Derivatives (e.g., Benzo[4,5]imidazo[1,2-a][1,3,5]triazines)

  • Structure : Aromatic benzo fusion enhances rigidity and lipophilicity.
  • Activity: Derivatives with phenoxy-N-arylacetamide (e.g., 5a-d) or pyrazole (12a-c) substituents show superior antibacterial activity (MIC: 0.0195 µg/mL) compared to non-fused analogs .
  • Synthesis: Cyclocondensation of 2-aminoimidazoles with aldehydes or cyanamide .

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects

Compound Class Substituent Biological Activity Reference
This compound 4-Pyridylmethylamino Weak HCV IRES binding (KD ≥ 100 µM)
Benzo[4,5]imidazo[1,2-a][1,3,5]triazine Phenoxy-N-arylacetamide Antibacterial (MIC: 0.0195 µg/mL)
Pyrazolo[1,5-a][1,3,5]triazine 4-Fluorobenzylamino Improved PK profiles in TTK inhibitors
  • Electron-Withdrawing Groups (EWGs) : Enhance antibacterial activity in benzo-fused derivatives (e.g., 5a-d ) by stabilizing ligand-enzyme interactions .
  • Alkyl Chains : Longer chains (e.g., butyl) reduce yields in microwave-assisted syntheses (11–43% vs. 30–61% for methyl) .

Q & A

Q. Table 1: Representative Syntheses and Yields

CompoundMethodCatalyst/ReagentYield (%)
6ca (Methyl 4-(4-phenylimidazo...)Rhodium(III)-catalyzed annulation[Cp*RhCl₂]₂65
6di (4-(3-Phenylpropyl)-2-(4-...)Modified Rhodium catalysisNaOAc77
Unspecified derivativesI₂-mediated cyclizationI₂50–85

Key Variables : Catalyst choice (e.g., NaOAc vs. rhodium complexes), solvent (DMF or ethanol), and temperature (60–100°C) critically impact regioselectivity and yield .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Focus
¹H-NMR and ¹³C-NMR are pivotal for confirming regiochemistry and substituent orientation. For example:

  • In 6ca , aromatic proton signals at δ 8.2–8.4 ppm confirm the imidazo-triazine core, while ester methyl groups appear at δ 3.9 ppm .
  • 6di shows distinct splitting patterns for propyl chains (δ 1.8–2.6 ppm), distinguishing it from phenyl-substituted analogs .

Methodological Tip : Combine DEPT-135 and HSQC to assign quaternary carbons (e.g., triazine C2/N3 positions). Cross-validate with HRMS for molecular ion peaks .

What strategies optimize Rhodium(III)-catalyzed annulation for higher yields in complex derivatives?

Advanced Research Focus
To enhance yields in rhodium-catalyzed reactions:

  • Additive Screening : NaOAc improves proton transfer in sterically hindered substrates (e.g., increasing 6ci yield from 55% to 77%) .
  • Substrate Pre-Functionalization : Electron-withdrawing groups (e.g., trifluoromethyl in 6da ) stabilize intermediates, reducing side reactions .
  • Temperature Control : Reactions at 80°C (vs. 60°C) accelerate cyclization but may require shorter durations to prevent decomposition .

How can contradictory pharmacological data (e.g., binding affinity vs. cellular activity) be resolved for these compounds?

Advanced Research Focus
Discrepancies between in vitro binding assays and cellular efficacy often arise from:

  • Membrane Permeability : Use logP calculations (e.g., >3.0 for CNS penetration) or PAMPA assays to assess bioavailability .
  • Off-Target Effects : Profile derivatives against kinase panels (e.g., FAK inhibition in J. Med. Chem. studies) to identify selectivity issues .
  • Assay Sensitivity : Compare MST (Microscale Thermophoresis) and FRET data. For example, compound 13 showed weak HCV IRES binding (EC₅₀ ≥ 1 mM in FRET vs. Kd ≥ 100 μM in MST) due to assay-specific detection limits .

What computational methods predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like FAK (Focal Adhesion Kinase). For example, pyrazolo[1,5-a]triazin-2-amine derivatives showed hydrogen bonding with FAK’s ATP-binding pocket .
  • QSAR Models : Train models on datasets with IC₅₀ values for anticancer activity. Key descriptors include polar surface area (<90 Ų) and rotatable bond count (<5) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (e.g., HCV IRES subdomains) .

How are crystallographic studies used to validate the structure of this compound derivatives?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of regiochemistry. For example:

  • 7-(4-Methylphenyl)imidazo...triazin-4-amine crystallizes in a monoclinic system (space group C2/c) with bond lengths confirming the triazine-imidazole fusion .
  • 4,4-Dimethyl-3,4-dihydropyrido[...]triazin-2-amine exhibits annular tautomerism, resolved via hydrogen-bonding networks in SCXRD data .

Protocol : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine structures using SHELXL .

What are the best practices for evaluating enzyme inhibition kinetics with these compounds?

Q. Advanced Research Focus

  • IC₅₀ Determination : Use fluorogenic substrates (e.g., Z-LYTE® assays) for kinases. For FAK inhibitors, report IC₅₀ values with 95% confidence intervals .
  • Ki Calculations : Apply Cheng-Prusoff equation to adjust for substrate competition in assays like FRET .
  • Time-Dependent Studies : Pre-incubate compounds with enzymes to identify irreversible binding (e.g., via jump-dilution assays) .

How can regioselectivity challenges in iodine-mediated cyclizations be addressed?

Q. Advanced Research Focus

  • Electronic Effects : Electron-deficient ketones (e.g., nitroacetophenone) favor C–H functionalization over competing pathways .
  • Steric Guidance : Bulky substituents (e.g., tert-butyl) direct cyclization to less hindered positions.
  • Solvent Optimization : DMF enhances iodine’s oxidative capacity, while DCE reduces side reactions in steric environments .

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